GSK163090
Overview
Description
GSK163090 is Potent, selective, and orally active 5-HT1A/B/D receptor antagonist. This compound was found to combine potent in vivo activity with a strong preclinical developability profile, and on this basis it was selected as a drug candidate with the aim of assessing its potential as a fast-onset antidepressant/anxiolytic.
Mechanism of Action
Target of Action
GSK163090 primarily targets the 5-HT1A/B/D receptors , which are a group of G protein-coupled receptors (GPCRs) that bind the endogenous neurotransmitter serotonin . It also inhibits the functional activity of the serotonin reuptake transporter (SerT) .
Mode of Action
Instead, it blocks serotonin from binding, thereby inhibiting the receptor’s function .
Biochemical Pathways
By blocking the 5-HT1A/B/D receptors, this compound can affect various biochemical pathways that these receptors are involved in. For instance, the 5-HT1A receptor plays a key role in the serotonin system, which is involved in regulating mood, anxiety, and sleep .
Result of Action
This compound has been shown to have antidepressant and anxiolytic activities . This is likely due to its antagonistic effect on the 5-HT1A/B/D receptors, which are known to be involved in mood regulation .
Biochemical Analysis
Biochemical Properties
GSK163090 is known to interact with various biomolecules, primarily serotonin receptors. It exhibits high affinity towards 5-HT1A/1B/1D receptors, with pKi values of 9.4/8.5/9.7 respectively . It also inhibits the functional activity of the serotonin reuptake transporter (SerT) with a pKi value of 6.1 . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin receptors
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as an antagonist for 5-HT1A/1B/1D receptors, thereby inhibiting the functional activity of SerT . This leads to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
Current studies suggest that it demonstrates a moderate functional antagonism of the phenylephrine-induced contraction of rabbit aorta .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In male Sprague-Dawley rats, this compound treatment shows clear dose-dependent inhibition of the 8-OH-DPAT-induced hyperlocomotor activity (hLMA), with ED50 values ranging from 0.03 to 1 mg/kg .
Metabolic Pathways
Its interaction with serotonin receptors suggests it may play a role in serotonin metabolism .
Transport and Distribution
Preliminary studies suggest that this compound is a moderate P-glycoprotein (P-gp) substrate .
Subcellular Localization
Given its interaction with serotonin receptors, it is likely localized to areas where these receptors are present .
Properties
IUPAC Name |
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c1-19-8-9-22-23(27-19)6-3-7-24(22)29-16-14-28(15-17-29)12-10-20-4-2-5-21(18-20)30-13-11-26-25(30)31/h2-9,18H,10-17H2,1H3,(H,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGUXJDGJCHGOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=CC(=CC=C4)N5CCNC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233480 | |
Record name | GSK-163090 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844903-58-8 | |
Record name | GSK-163090 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844903588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-163090 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-163090 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XI927X82B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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